molecular formula C16H24O3 B2411913 3-Ethoxy-4-(heptyloxy)benzaldehyde CAS No. 727704-75-8

3-Ethoxy-4-(heptyloxy)benzaldehyde

Cat. No.: B2411913
CAS No.: 727704-75-8
M. Wt: 264.365
InChI Key: FWLWDQNMHMAMGL-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(heptyloxy)benzaldehyde is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . It is characterized by the presence of an ethoxy group and a heptyloxy group attached to a benzaldehyde core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(heptyloxy)benzaldehyde typically involves the alkylation of 3-ethoxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(heptyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-(heptyloxy)benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(heptyloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-(heptyloxy)benzaldehyde is unique due to the presence of both ethoxy and heptyloxy groups, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns. These features make it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-ethoxy-4-heptoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-3-5-6-7-8-11-19-15-10-9-14(13-17)12-16(15)18-4-2/h9-10,12-13H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLWDQNMHMAMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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